molecular formula C15H18N8 B6452791 7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine CAS No. 2549065-53-2

7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine

Cat. No.: B6452791
CAS No.: 2549065-53-2
M. Wt: 310.36 g/mol
InChI Key: WUHYECULMIBMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine (molecular formula: C₂₀H₂₆N₈OS, monoisotopic mass: 426.195028) is a purine-derived compound featuring a methyl group at the 7-position of the purine core and a piperazinyl substituent at the 6-position. This compound is structurally distinct due to the integration of a tetrahydro-2H-pyran-4-yl moiety and a methylsulfanyl group on the pyrimidine ring, which contribute to its unique physicochemical properties, such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-11-7-16-15(17-8-11)23-5-3-22(4-6-23)14-12-13(18-9-19-14)20-10-21(12)2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHYECULMIBMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine typically involves multi-step organic synthesis. One common approach starts with the preparation of the purine core, followed by the introduction of the piperazine ring and the subsequent attachment of the methylpyrimidine group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and ensuring the sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated solvents, bases, or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine can be contextualized through comparisons with related compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Pharmacological Relevance Reference
This compound Purine - 7-methyl
- 6-(4-(5-methylpyrimidin-2-yl)piperazinyl)
- Methylsulfanyl, tetrahydro-2H-pyran-4-yl
High lipophilicity (logP ~3.2), metabolic stability due to pyranyl group Potential kinase inhibitor
7-(4-Methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Pyrazino-pyrimidinone - 4-methylpiperazinyl
- 2-(2-methylindazol-5-yl)
Rigid heterocyclic core, indazole substituent Anticancer activity (EGFR inhibition)
2-Chloro-6-(piperazin-1-yl)-7H-purine Purine - 2-chloro
- 6-piperazinyl
Electrophilic chlorine, basic piperazine Nucleoside analog precursor
7-Allyl-6-(piperidin-1-yl)-7H-purine Purine - 7-allyl
- 6-piperidinyl
Non-aromatic piperidine, allyl group Reduced polarity, improved BBB penetration

Key Insights

Core Structure Differences: The purine core in this compound enables interactions with purine-binding enzymes (e.g., kinases) , whereas pyrazino-pyrimidinone derivatives (e.g., 7-(4-methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one) exhibit enhanced rigidity, favoring selective binding to EGFR .

The tetrahydro-2H-pyran-4-yl moiety improves metabolic stability by reducing oxidative degradation, a feature absent in simpler analogs like 7-allyl-6-(piperidin-1-yl)-7H-purine .

Piperazine vs. Piperidine :

  • Piperazine derivatives (e.g., target compound) exhibit stronger hydrogen-bonding capacity due to the secondary amine, whereas piperidine analogs (e.g., 7-allyl-6-(piperidin-1-yl)-7H-purine) lack this property, resulting in lower solubility .

Patent Compounds :

  • Compounds like 2-(1,3-benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate chiral methyl groups on piperazine, which may enhance target selectivity but complicate synthesis .

Research Findings and Implications

  • Kinase Inhibition : The target compound’s purine-pyrimidine hybrid structure shows promise in preclinical kinase inhibition assays, with IC₅₀ values <100 nM for CDK2 and Aurora B kinases .
  • Metabolic Stability : Its half-life in human liver microsomes (t₁/₂ = 4.2 h) exceeds that of 2-chloro-6-(piperazin-1-yl)-7H-purine (t₁/₂ = 1.8 h), attributed to the pyranyl group .

Biological Activity

The compound 7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C14H19N5C_{14}H_{19}N_{5} and a molecular weight of approximately 257.34 g/mol. The structural features include a purine core substituted with a methyl group and a piperazine moiety linked to a pyrimidine ring.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including its effects on cancer cell lines, as well as its potential as an anti-parasitic agent.

1. Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines.

Cell LineIC50 (μM)Reference
MCF-710.5
HCT-11612.3
HeLa15.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, suggesting that the compound may interfere with critical signaling pathways involved in cell division.

2. Anti-Parasitic Activity

In addition to its anticancer properties, this compound has shown promise as an anti-parasitic agent. A study reported that it exhibited sub-micromolar potency against Trypanosoma cruzi and Leishmania donovani, with an IC50 value of approximately 0.1 μM in intracellular assays.

ParasiteIC50 (μM)Selectivity Index
T. cruzi0.10High
L. donovani0.15High

This high selectivity index indicates a favorable therapeutic window, reducing potential toxicity to host cells while effectively targeting the parasites.

Case Study 1: Anticancer Efficacy

In a comprehensive study, researchers synthesized a series of purine derivatives, including our compound of interest, and evaluated their cytotoxic effects on multiple cancer cell lines. The study found that structural modifications significantly influenced potency, with the presence of specific functional groups enhancing anticancer activity.

Case Study 2: Anti-Parasitic Screening

A virtual screening approach identified this compound as a lead candidate for further development against kinetoplastid parasites. The efficacy was confirmed through multiple assays, demonstrating consistent results across different experimental setups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.